molecular formula C7H12ClN3O B2827578 (1R,3r)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride CAS No. 2241107-53-7

(1R,3r)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride

Cat. No.: B2827578
CAS No.: 2241107-53-7
M. Wt: 189.64
InChI Key: XHWWSTOVQIFHRQ-KNCHESJLSA-N
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Description

(1R,3r)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride is a useful research compound. Its molecular formula is C7H12ClN3O and its molecular weight is 189.64. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • Synthetic Methods : A novel four-component reaction facilitates the synthesis of disubstituted 1,3,4-oxadiazole derivatives under neutral conditions at room temperature, highlighting a method that could potentially apply to the synthesis of the mentioned compound (Ramazani et al., 2011).
  • Antimicrobial and Cytotoxic Activities : Novel azetidine-2-one derivatives of 1H-benzimidazole, incorporating oxadiazole moieties, have been synthesized and evaluated for their antimicrobial and cytotoxic properties, suggesting similar potential applications for related compounds (Noolvi et al., 2014).
  • Cascade Synthesis : The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles via copper-catalyzed cascade annulation demonstrates a method that could be relevant for structurally similar compounds, showcasing the efficiency of metal-catalyzed syntheses (Guo et al., 2015).

Potential Applications

  • Anticancer Agents : Benzimidazoles bearing an oxadiazole nucleus have shown significant in vitro anticancer activity, suggesting the potential of oxadiazole derivatives in developing new anticancer agents (Rashid et al., 2012).
  • Pharmacological Activities Review : Oxadiazoles have been evaluated for a wide range of medicinal applications, indicating the versatility of this heterocyclic moiety in drug development and the possibility of exploring similar applications for the compound (Aggarwal et al., 2020).

Properties

IUPAC Name

3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c1-4-9-10-7(11-4)5-2-6(8)3-5;/h5-6H,2-3,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWWSTOVQIFHRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2CC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243501-57-5
Record name (1r,3r)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride
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